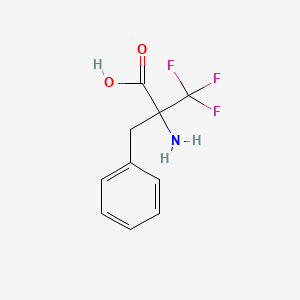

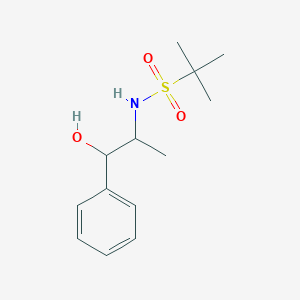

![molecular formula C17H16F3NO3S B12275400 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B12275400.png)

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluormethoxy)benzamid umfasst in der Regel mehrere Schritte. Ein gängiger Weg beinhaltet die folgenden Schritte:

Bildung des Benzothiophen-Kerns: Der Benzothiophen-Kern kann durch eine Cyclisierungsreaktion aus einem Thiophenderivat und einem geeigneten Aldehyd oder Keton synthetisiert werden.

Benzamid-Bildung: Der letzte Schritt beinhaltet die Kupplung des hydroxylierten Benzothiophens mit 4-(Trifluormethoxy)benzoesäure oder deren Derivaten unter Amidbindungsbildungsbedingungen, z. B. unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluormethoxy)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einem Keton oder einer Carbonsäure oxidiert werden.

Reduktion: Die Benzamidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Amin reduziert werden.

Substitution: Die Trifluormethoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen sie unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Carbonsäuren

Reduktion: Bildung von Aminen

Substitution: Bildung von substituierten Benzamiden

Wissenschaftliche Forschungsanwendungen

N-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluormethoxy)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, Antikrebs- und entzündungshemmender Eigenschaften.

Medizin: Als potenzieller therapeutischer Wirkstoff untersucht, da er in der Lage ist, mit bestimmten biologischen Zielstrukturen zu interagieren.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese funktionalisierter Polymere eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluormethoxy)benzamid beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Hydroxyl- und Trifluormethoxygruppen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, modulieren ihre Aktivität und führen zu den gewünschten biologischen Wirkungen. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and trifluoromethoxy groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Hydroxy-2-Chinolone: Bekannt für ihre biologischen Aktivitäten und in der Arzneimittelforschung und -entwicklung eingesetzt.

Tetrahydro-1-Benzothiophenderivate: Untersucht wegen ihrer Zytotoxizität und ihres Potenzials als Antikrebsmittel.

Einzigartigkeit

N-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluormethoxy)benzamid ist einzigartig aufgrund des Vorhandenseins sowohl des Benzothiophen-Kerns als auch der Trifluormethoxygruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht spezifische Interaktionen mit molekularen Zielstrukturen, wodurch es sich zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen entwickelt.

Eigenschaften

Molekularformel |

C17H16F3NO3S |

|---|---|

Molekulargewicht |

371.4 g/mol |

IUPAC-Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzamide |

InChI |

InChI=1S/C17H16F3NO3S/c18-17(19,20)24-12-5-3-11(4-6-12)15(22)21-10-16(23)8-1-2-14-13(16)7-9-25-14/h3-7,9,23H,1-2,8,10H2,(H,21,22) |

InChI-Schlüssel |

VWEFZKGUNKNIBR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12275318.png)

![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275320.png)

![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12275325.png)

![potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12275332.png)

![(1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]](/img/structure/B12275345.png)

![4,7-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12275346.png)

![3-(1H-indol-3-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one](/img/structure/B12275349.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12275350.png)